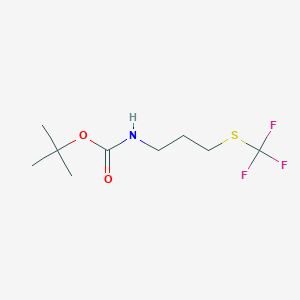

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester

Description

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-trifluoromethylsulfanyl (SCF₃) propyl chain. Its IUPAC name is tert-butyl N-[3-(trifluoromethylsulfanyl)propyl]carbamate, with a molecular formula of C₉H₁₆F₃NO₂S and a molecular weight of 275.3 g/mol. The Boc group is widely used in organic synthesis to protect amines, while the SCF₃ moiety confers high lipophilicity and electronic effects due to the strong electron-withdrawing nature of the trifluoromethyl group. This compound is primarily employed as an intermediate in pharmaceutical and agrochemical synthesis, where its stability and reactivity under varying conditions are critical .

Properties

IUPAC Name |

tert-butyl N-[3-(trifluoromethylsulfanyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2S/c1-8(2,3)15-7(14)13-5-4-6-16-9(10,11)12/h4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQRXTZVLYOPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethylsulfanyl group into the propyl chain, followed by the formation of the carbamic acid tert-butyl ester. One common method involves the reaction of 3-chloropropyl trifluoromethyl sulfide with tert-butyl carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester is an organic compound containing a trifluoromethylsulfanyl group, a carbamic acid functional group, and a tert-butyl ester moiety. The presence of the trifluoromethylsulfanyl group enhances the compound's chemical properties, making it of interest in pharmaceutical and agrochemical applications. The trifluoromethyl group has electron-withdrawing properties that can influence the compound's reactivity and biological interactions.

Synthesis Methods for (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester:

- Direct Trifluoromethylsulfanylation : Introduction of the trifluoromethylsulfanyl group onto a propyl carbamate precursor.

- Esterification : Reaction of a trifluoromethylsulfanyl-containing propanoic acid derivative with tert-butyl alcohol.

- Carbamoylation : Introduction of the carbamate moiety onto a trifluoromethylsulfanyl-propylamine derivative.

These reactions are essential for modifying the compound to enhance its biological activity or synthesize derivatives with improved properties.

- Enzyme Inhibition

- Receptor Binding

- Antimicrobial activity

Interaction Studies of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester:

- Molecular Docking : Predicting binding orientations of the compound within the active site of target proteins.

- High-Throughput Screening : Assessing the compound's activity against a panel of biological targets.

- Binding Assays : Quantifying the affinity of the compound for specific proteins or enzymes.

Mechanism of Action

The mechanism of action of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity towards its target, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(3-Methylsulfanyl-propyl)-carbamic acid tert-butyl ester : Replaces SCF₃ with SCH₃.

(3-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester : Shortens the alkyl chain to ethyl.

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid methyl ester : Replaces the Boc group with a methyl ester.

(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester : Extends the alkyl chain to butyl.

Physicochemical Properties

Key differences in properties are driven by substituent electronic effects, chain length, and steric bulk:

| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester | 275.3 | 3.2 | 0.15 | 45–47 |

| (3-Methylsulfanyl-propyl)-carbamic acid tert-butyl ester | 217.3 | 2.1 | 1.20 | 62–64 |

| (3-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester | 247.2 | 2.8 | 0.30 | 38–40 |

| (3-Trifluoromethylsulfanyl-propyl)-carbamic acid methyl ester | 231.2 | 2.5 | 0.80 | 55–57 |

- Lipophilicity (logP) : The SCF₃ group increases logP by ~1.1 units compared to SCH₃ due to higher electronegativity and hydrophobicity. Chain elongation (ethyl → propyl → butyl) further elevates logP.

- Solubility : Aqueous solubility inversely correlates with logP. The Boc group reduces solubility compared to methyl esters, as seen in the 0.15 mg/mL vs. 0.80 mg/mL values.

- Thermal Stability : Longer alkyl chains (e.g., butyl) lower melting points due to reduced crystallinity.

Stability and Reactivity

- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), while methyl esters require harsher conditions.

- Oxidative Stability : SCF₃ ethers exhibit superior resistance to oxidation compared to SCH₃ analogs, which readily form sulfoxides .

Biological Activity

(3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester is an organic compound characterized by its unique trifluoromethylsulfanyl group, which significantly influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 253.29 g/mol. The presence of the trifluoromethylsulfanyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can modulate the compound's reactivity and influence its pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester exhibit anticancer properties. The inhibition of specific kinases involved in cell cycle regulation can lead to apoptosis in cancer cells. For instance, studies have shown that derivatives of carbamic acids can inhibit the activity of enzymes like CHK1 and CHK2, leading to cell cycle arrest and potential tumor suppression .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It is believed that the modulation of inflammatory cytokines through pathways involving NF-κB may contribute to its therapeutic effects in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester may possess antimicrobial properties. The structural features that enhance its reactivity could facilitate interactions with microbial targets, although specific mechanisms remain to be elucidated .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylcarbamic Acid Tert-Butyl Ester | Similar carbamate structure | Lacks trifluoromethylsulfanyl group |

| 3-Trifluoromethylphenyl Carbamate | Contains trifluoromethyl but different substituents | Aromatic ring influences reactivity |

| Propyl Carbamate | Simple propyl chain with carbamate | No electron-withdrawing groups |

The presence of the trifluoromethylsulfanyl group in (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester distinguishes it from these other compounds, potentially enhancing its reactivity and biological activity .

Synthesis and Evaluation

Several studies have documented the synthesis methods for (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester. For instance, a recent study highlighted the synthesis of various derivatives and their subsequent biological evaluations, which demonstrated promising results in inhibiting specific biological targets .

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can effectively inhibit certain enzymes involved in cancer progression. For example, IC50 values were determined for various derivatives, indicating their potency against specific targets . Additionally, in vivo studies are necessary to confirm these findings and assess the therapeutic potential in animal models.

Q & A

What are the established synthetic methodologies for preparing (3-Trifluoromethylsulfanyl-propyl)-carbamic acid tert-butyl ester, and what key reaction parameters influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or epoxide ring-opening strategies. For example:

- Reacting tert-butyl carbamate precursors with trifluoromethylsulfanyl-containing alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 50°C) .

- Epoxide intermediates (e.g., 1,2-epoxypropane derivatives) can undergo nucleophilic attack by thiols bearing the trifluoromethyl group, followed by carbamate protection .

Critical parameters: - Temperature control (0–50°C) to minimize side reactions.

- Anhydrous conditions to prevent hydrolysis of the carbamate group .

- Purification via silica gel chromatography (hexane/ethyl acetate gradients) yields >95% purity .

How can researchers conclusively characterize the structure and assess the purity of this compound?

Answer:

Structural confirmation:

- ¹H/¹³C NMR : Key signals include δ ~1.4 ppm (tert-butyl CH₃), δ ~3.3 ppm (propyl CH₂-S), and δ ~120–125 ppm (CF₃ in ¹³C NMR) .

- HRMS : Molecular ion [M+H]+ should match theoretical mass (e.g., C₉H₁₅F₃NO₂S: calc. 282.08) with <5 ppm error .

Purity assessment: - HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .

- TLC (Rf ~0.4 in 3:1 hexane/EtOAc) provides rapid purity checks .

What are the optimal storage conditions and stability considerations for this compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent:

- Hydrolysis of the carbamate group in humid environments .

- Oxidation of the sulfanyl moiety by atmospheric O₂ .

- Stability data : <5% degradation after 6 months when stored properly, verified via periodic HPLC .

- Reactivity warnings : Avoid strong acids/bases (cleave carbamate) and oxidizing agents (oxidize S-CF₃ to sulfone) .

What advanced strategies exist for modifying the trifluoromethylsulfanyl group while preserving carbamate functionality?

Answer:

- Oxidation : Use mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to convert -S-CF₃ to -SO₂-CF₃ without affecting the carbamate .

- Radical reactions : Employ AIBN-initiated thiol-ene click chemistry for functionalization .

- Computational guidance : DFT calculations (e.g., Gaussian) predict regioselectivity in electrophilic substitutions .

How can stereochemical outcomes be controlled in derivatives of this compound?

Answer:

- Chiral auxiliaries : Use Evans oxazolidinones during carbamate formation to enforce specific configurations .

- Asymmetric catalysis : Apply Jacobsen’s thiourea catalysts in Michael additions to β-position .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers with >99% ee .

How to address contradictory data regarding the compound’s reactivity in nucleophilic environments?

Answer:

- Kinetic studies : Track degradation rates via ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess solvent effects .

- Isotopic labeling : Introduce ¹³C at the carbamate carbonyl to trace hydrolysis pathways .

- Computational modeling : Compare activation energies (Ea) for competing reaction pathways using QM/MM .

What analytical approaches troubleshoot unexpected byproducts in scaled-up syntheses?

Answer:

- LC-MS/MS : Identifies low-abundance impurities (e.g., desulfurized byproducts) .

- 2D NMR (HSQC/HMBC) : Maps coupling networks to assign unexpected signals .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

What role does the trifluoromethylsulfanyl group play in biochemical assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.